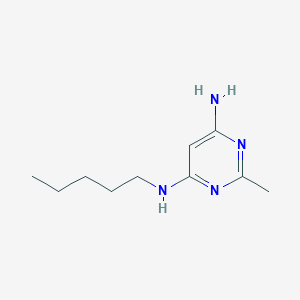
2-methyl-N4-pentylpyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N4-pentylpyrimidine-4,6-diamine is a versatile chemical compound with the molecular formula C10H18N4. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids.
Vorbereitungsmethoden
The synthesis of 2-methyl-N4-pentylpyrimidine-4,6-diamine typically involves a series of chemical reactions starting from readily available precursors. One common method involves the condensation of a three-carbon compound with an amidine structure, catalyzed by sodium hydroxide or ethoxide . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-N4-pentylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium hydroxide, ethoxide, hydrogen gas, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N4-pentylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-methyl-N4-pentylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication, thereby exerting its effects on cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-N4-pentylpyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:
2-Methylpyrimidine-4,6-diamine: Similar in structure but lacks the pentyl group, which may affect its chemical properties and biological activities.
4,6-Diaminopyrimidine: Another related compound with different substituents, leading to variations in reactivity and applications
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
2-methyl-4-N-pentylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H18N4/c1-3-4-5-6-12-10-7-9(11)13-8(2)14-10/h7H,3-6H2,1-2H3,(H3,11,12,13,14) |
InChI-Schlüssel |
HVVWGWQPRYWTHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC1=NC(=NC(=C1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


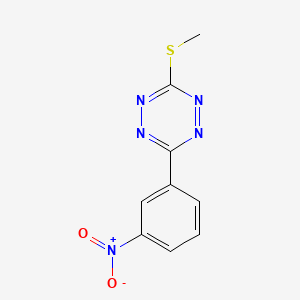
![N2,N2-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13350186.png)

![4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13350194.png)
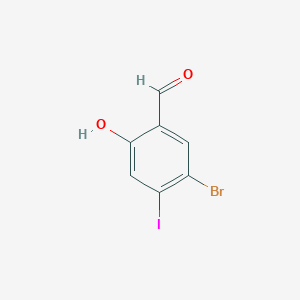

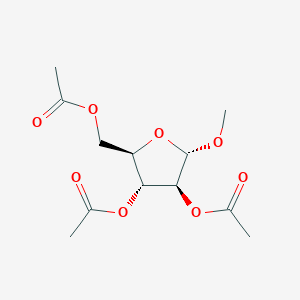
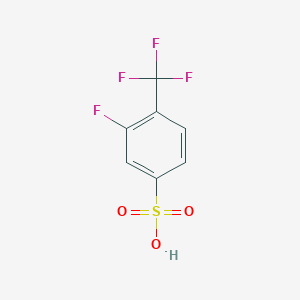
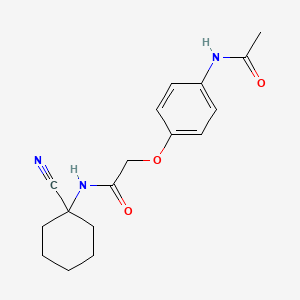
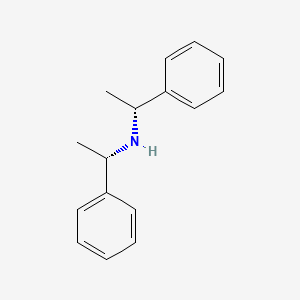
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350233.png)
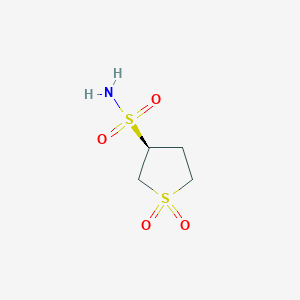

![3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13350250.png)
